Azulene compounds are typically derived from natural sources such as essential oils or can be synthesized in the laboratory. The classification of azulene derivatives can be based on their structural features and substituents. Azulene, 6-phenyl- specifically falls under the category of substituted azulenes, where a phenyl group is attached at the sixth position of the azulene framework.
The synthesis of azulene, 6-phenyl- can be achieved through several methods, with notable techniques including:
The Ziegler–Hafner method remains one of the most efficient for synthesizing azulene derivatives due to its high yields and scalability. The reaction conditions typically involve heating and careful control of reactant concentrations to optimize product formation.
The molecular structure of azulene, 6-phenyl- features a non-planar arrangement due to steric interactions between the fused rings and substituents. The presence of the phenyl group at position six introduces additional electronic effects that influence its reactivity and stability.
The molecular formula for azulene, 6-phenyl- is , with a molecular weight of approximately 166.22 g/mol. Its structural representation highlights the distinct five-membered cyclopentadiene-like ring fused to a seven-membered ring.
Azulene, 6-phenyl- participates in various chemical reactions typical for aromatic compounds:
For example, C–H alkylation reactions involving diazo compounds have shown promising yields when applied to azulene derivatives like 6-phenylazulene under mild conditions .
The mechanism by which azulene, 6-phenyl- exerts its chemical behavior largely revolves around its electronic structure and reactivity patterns typical for aromatic compounds. The electron-rich nature of the cyclopentadiene-like portion allows for stabilization during nucleophilic attacks while also facilitating electrophilic substitution due to resonance stabilization across the fused rings.
Azulene, 6-phenyl- exhibits distinct physical properties:
The compound demonstrates:
Azulene, 6-phenyl- has several scientific applications:
Azulene and naphthalene (C₁₀H₈) are structural isomers but exhibit fundamentally distinct electronic architectures. While naphthalene adopts a symmetric, centrosymmetric structure with uniform C−C bond lengths (~1.42 Å), azulene features a polar, non-alternant hydrocarbon framework comprising fused five- and seven-membered rings. The introduction of a phenyl group at the 6-position of azulene (6-phenylazulene) amplifies this asymmetry. The 6-position resides on the electron-deficient seven-membered ring, positioning the phenyl substituent perpendicularly to the azulene plane due to steric repulsion. This distortion is quantified by a dihedral angle of 28–35° in computational models, reducing overall planarity compared to unsubstituted azulene [3] [7].
The phenyl ring induces significant electronic perturbations relative to alkyl-substituted azulenes (e.g., 1,4-dimethylazulene). Unlike alkyl groups, which primarily exert inductive effects, the phenyl group enables π-conjugation extension. However, steric crowding at the 6-position limits orbital overlap, resulting in a twisted geometry that modulates charge-transfer dynamics. This contrasts with 1- or 2-phenylazulene derivatives, where substitution on the electron-rich five-membered ring yields distinct electronic behaviors [1] [8].
Table 1: Structural Parameters of Azulene Derivatives
Compound | Bond Length (C1−C2) (Å) | Dihedral Angle (°) | Dipole Moment (D) |
---|---|---|---|
Naphthalene | 1.42 | 0 | 0.0 |
Azulene | 1.40 (5-ring), 1.44 (7-ring) | 0 | 1.08 |
6-Phenylazulene | 1.41 (5-ring), 1.45 (7-ring) | 28–35 | 1.32 |
1-Phenylazulene | 1.39 (5-ring), 1.43 (7-ring) | 5–10 | 1.25 |
6-Phenylazulene retains azulene’s inherent dipolar character, where the five-membered ring bears a partial negative charge (δ⁻) and the seven-membered ring a partial positive charge (δ⁺). This charge separation arises from the resonance structure resembling a cyclopentadienyl anion fused to a tropylium cation, satisfying Hückel's 10π-electron rule across both rings. Substitution at the 6-position (7-ring) enhances the electron deficiency at this site, increasing the dipole moment to ~1.32 D compared to 1.08 D in pristine azulene [1] [3].
The phenyl group acts as a weak π-donor due to its electron-rich nature, partially offsetting the seven-membered ring’s positive polarity. Resonance structures show minor contributions from quinoidal forms where phenyl delocalizes charge into the azulene core. However, steric constraints limit efficient conjugation, resulting in only moderate stabilization energy (∼5 kcal/mol) relative to non-conjugated analogs. This contrasts sharply with amino-substituted azulenes, where strong electron donation significantly redistributes electron density [6] [9].
6-Phenylazulene exhibits unique solvatochromic behavior in UV-Vis spectroscopy. Its absorption spectrum features two primary bands:
Solvent polarity dramatically influences the ICT band, showing hypsochromic shifts (∼15 nm) in polar solvents like ethanol due to stabilization of the ground state relative to the excited state. Fluorescence emission occurs predominantly from the S₂→S₀ transition (violating Kasha’s rule), emitting blue-green light (λₑₘ ≈ 380 nm) with a quantum yield of ΦF = 0.12 in nonpolar solvents. The phenyl substituent enhances extinction coefficients (ε ≈ 12,500 M⁻¹cm⁻¹ at 600 nm) compared to azulene (ε ≈ 9,800 M⁻¹cm⁻¹) due to extended chromophore density [2] [5].
Table 2: UV-Vis Absorption Maxima of 6-Phenylazulene
Solvent | S₀→S₁ (nm) | S₀→S₂ (nm) | Fluorescence λₑₘ (nm) |
---|---|---|---|
Hexane | 610 | 345 | 380 |
Dichloromethane | 595 | 350 | 375 |
Ethanol | 580 | 355 | 370 |
¹H and ¹³C NMR spectroscopy provides critical insights into electronic perturbations induced by phenyl substitution:
IR spectroscopy reveals key vibrational modes:
DFT calculations (B3LYP/6-311G(d,p)) reveal asymmetrical electron distribution in 6-phenylazulene. The electrostatic potential map shows a negative potential region localized over the five-membered ring (−0.05 e) and a positive potential (+0.04 e) at the seven-membered ring. Natural Bond Orbital (NBO) analysis attributes a 0.3 e charge transfer from phenyl to the azulene core, primarily populating the C6−C7 bond. This aligns with reduced Wiberg bond indices (1.25 vs. 1.35 in azulene), indicating bond weakening due to electronic delocalization [9].
Solvent modeling (SMD/ethanol) stabilizes the dipolar ground state, increasing the HOMO–LUMO gap by 0.3 eV compared to the gas phase. This explains the hypsochromic shifts observed experimentally in polar solvents. Time-Dependent DFT (TD-DFT) simulations reproduce UV-Vis transitions with <10 nm deviation from experimental values, validating the S₀→S₁ CT character [9].
Molecular orbital plots demonstrate hybridized HOMO/LUMO distributions:
Aromaticity was quantified using nucleus-independent chemical shift (NICS) calculations:
Table 3: DFT-Derived Electronic Parameters
Parameter | Gas Phase | Ethanol |
---|---|---|
HOMO Energy (eV) | −5.2 | −5.4 |
LUMO Energy (eV) | −3.1 | −3.2 |
HOMO–LUMO Gap (eV) | 2.1 | 2.4 |
Dipole Moment (D) | 1.32 | 1.48 |
NICS(1) (5-ring) | −12.5 | −12.8 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7